1-(3-Amino-2-(chloromethyl)phenyl)-3-bromopropan-2-one
Description
1-(3-Amino-2-(chloromethyl)phenyl)-3-bromopropan-2-one is a halogenated aromatic ketone featuring a brominated propanone backbone linked to a substituted phenyl ring. The phenyl group is functionalized with a chloromethyl (-CH2Cl) group at the 2-position and an amino (-NH2) group at the 3-position. While direct data on this compound are absent in the provided evidence, structural analogs and related synthetic methodologies offer insights into its properties and applications .
Properties
Molecular Formula |
C10H11BrClNO |
|---|---|
Molecular Weight |
276.56 g/mol |
IUPAC Name |
1-[3-amino-2-(chloromethyl)phenyl]-3-bromopropan-2-one |
InChI |
InChI=1S/C10H11BrClNO/c11-5-8(14)4-7-2-1-3-10(13)9(7)6-12/h1-3H,4-6,13H2 |
InChI Key |
KHGUULUXXDXFNE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)N)CCl)CC(=O)CBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Amino-2-(chloromethyl)phenyl)-3-bromopropan-2-one typically involves multi-step organic reactions. One common method includes the bromination of 1-(3-Amino-2-(chloromethyl)phenyl)propan-2-one using bromine in the presence of a suitable solvent like acetic acid. The reaction is carried out under controlled temperature conditions to ensure the selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Amino-2-(chloromethyl)phenyl)-3-bromopropan-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction can lead to the formation of alcohols or amines.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxide ions can yield 1-(3-Amino-2-(chloromethyl)phenyl)-3-hydroxypropan-2-one.
Scientific Research Applications
1-(3-Amino-2-(chloromethyl)phenyl)-3-bromopropan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-(3-Amino-2-(chloromethyl)phenyl)-3-bromopropan-2-one exerts its effects involves its interaction with specific molecular targets. The amino and chloromethyl groups can form hydrogen bonds and covalent bonds with biological molecules, affecting their function. The bromopropanone moiety can participate in electrophilic reactions, leading to modifications of nucleophilic sites in proteins and nucleic acids.
Comparison with Similar Compounds
Chloromethylphenyl Derivatives
Compound 1f (1-(4-(chloromethyl)phenyl)-2-(dimethyl(oxo)-λ6-sulfanylidene)ethan-1-one, from ):
- Structural Similarities: Contains a chloromethylphenyl group but lacks the amino and bromo functionalities.
- Physical Properties : Melting point = 137.3–138.5°C, higher than typical brominated ketones (e.g., 2-bromo-1-(4-methylphenyl)-3-phenylprop-2-en-1-one in ).
- Synthesis : Prepared via ruthenium(II)-catalyzed reactions; characterized by NMR and DFT studies .
- Relevance : Highlights the stability of chloromethylphenyl groups under catalytic conditions, suggesting similar robustness in the target compound.
Brominated Ketones
2-Bromo-1-(4-methylphenyl)-3-phenyl-prop-2-en-1-one ():
- Structural Similarities: Shares a brominated ketone backbone but substitutes the phenyl ring with methyl and phenyl groups instead of amino and chloromethyl.
- Synthesis: Bromination of propenone precursors in chloroform, followed by purification via crystallization .
- Relevance : Demonstrates bromine’s electrophilic reactivity, which may parallel the target compound’s synthesis.
Amino-Functionalized Intermediates
1-[[(Chloromethyl)phenyl]methyl]-5-R-6-thiophenyl pyrimidines ():
- Structural Similarities : Chloromethylphenyl groups coupled with heterocyclic bases (e.g., pyrimidines).
- Synthesis : Reacted dichloroxylene with pyrimidine bases (30–50% yields), followed by hydrolysis .
- Relevance: Indicates possible routes for introducing amino groups via substitution of chloromethyl moieties.
Urea Derivatives with Chloromethyl Thiazoles
- Structural Similarities : Contain chloromethyl-substituted thiazole rings linked to urea groups.
- Yields : 50–58% via condensation reactions.
- Analytical Methods : Characterized by ESI-MS (m/z 362–412 [M+H]+) .
- Relevance : Highlights the compatibility of chloromethyl groups with mass spectrometry, a technique likely applicable to the target compound.
Comparative Data Table
*Data inferred from structural analogs due to absence of direct evidence.
Key Research Findings
Synthetic Strategies: Brominated ketones (e.g., ) are often synthesized via electrophilic bromination, suggesting the target compound’s bromopropanone moiety could be introduced similarly . Chloromethyl groups (e.g., ) are stable under catalytic conditions but reactive toward nucleophiles, enabling further functionalization .
Physical Properties: Chloromethylphenyl derivatives () exhibit higher melting points than non-polar analogs, likely due to dipole interactions. The target compound may follow this trend .
Analytical Techniques :
- ESI-MS () and NMR () are standard for characterizing halogenated aromatics, applicable to the target compound .
Biological Activity
1-(3-Amino-2-(chloromethyl)phenyl)-3-bromopropan-2-one, also known by its CAS number 1804400-10-9, is a compound that has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C10H11BrClNO
- Molecular Weight : 276.56 g/mol
- Synonyms : 1-Propanone, 1-[3-amino-2-(chloromethyl)phenyl]-2-bromo-
Research indicates that compounds similar to 1-(3-Amino-2-(chloromethyl)phenyl)-3-bromopropan-2-one exhibit various mechanisms of action, including:
- Inhibition of Enzymatic Activity : Many derivatives have shown inhibitory effects on enzymes such as carbonic anhydrase and histone deacetylases, which are crucial in cancer progression and other diseases .
- Cytotoxic Effects : Preliminary studies suggest that this compound may possess cytotoxic properties against various cancer cell lines, indicating potential as an anticancer agent .
Anticancer Activity
Several studies have evaluated the anticancer potential of compounds related to 1-(3-Amino-2-(chloromethyl)phenyl)-3-bromopropan-2-one. For instance:
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HeLa (Cervical) | 0.003 |
| Compound B | CaCo-2 (Colon) | 0.595 |
| Compound C | MAXF 401 (Breast) | 0.003 |
These findings highlight the compound's significant potency against multiple cancer types, particularly in vitro assays where low IC50 values indicate high effectiveness .
Antimicrobial Activity
In addition to its anticancer properties, derivatives of this compound have also been tested for antimicrobial activity. Studies have shown varying degrees of effectiveness against bacterial strains, suggesting potential applications in treating infections .
Neuroprotective Effects
There is emerging evidence that compounds with similar structures may exhibit neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells. This suggests a potential role in treating neurodegenerative disorders .
Case Studies and Research Findings
A notable study focused on a library of oxadiazole derivatives demonstrated that modifications to the structure could lead to enhanced biological activity. For example:
- Study Reference : A library synthesized from oxadiazole derivatives showed significant anticancer activity with some compounds achieving IC50 values as low as 0.003 µM against various cancer cell lines .
This study emphasizes the importance of structural modifications in enhancing the biological activity of similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
